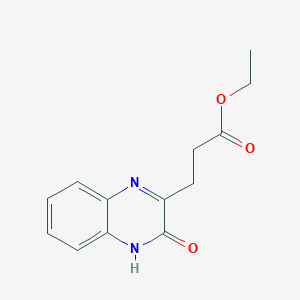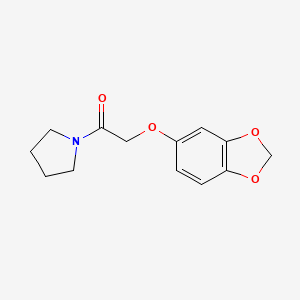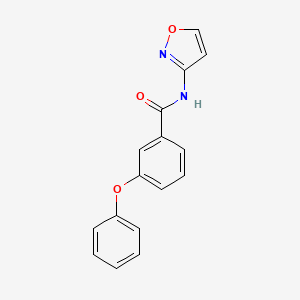![molecular formula C17H15N3O6S B5426241 METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B5426241.png)
METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a nitrophenoxy moiety
Vorbereitungsmethoden
The synthesis of METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Attachment of the Nitrophenoxy Moiety: This step involves the reaction of the thiophene derivative with 4-methyl-2-nitrophenol under appropriate conditions.
Final Esterification: The final step involves esterification to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for hydrolysis.
Wissenschaftliche Forschungsanwendungen
METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a bioactive compound.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The nitrophenoxy moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group may also play a role in binding to active sites, affecting the compound’s overall bioactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE can be compared with similar compounds such as:
Methyl Cyanoacetate: Used as a nucleophile in various organic reactions.
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate: Known for its applications in treating hyperuricemia and gout.
Indole Derivatives: Widely studied for their biological activities, including antiviral and anticancer properties.
Eigenschaften
IUPAC Name |
methyl 4-cyano-3-methyl-5-[[2-(4-methyl-2-nitrophenoxy)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-9-4-5-13(12(6-9)20(23)24)26-8-14(21)19-16-11(7-18)10(2)15(27-16)17(22)25-3/h4-6H,8H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVSZZXEVJFZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426160.png)

![3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-4-carboxamide](/img/structure/B5426173.png)
![N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B5426189.png)
![1-[2-(4-Chlorophenoxy)butanoyl]piperidine-4-carboxamide](/img/structure/B5426204.png)

![2-[(E)-2-(2-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5426207.png)


![methyl 4-{[(3-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5426218.png)

![2-{[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426249.png)

![[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5426263.png)
